ethyl 2-{[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}benzoate
Overview
Description
Ethyl 2-{[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}benzoate is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}benzoate typically involves a multi-step process:
Formation of 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of the phenyl group: The phenyl group can be introduced through a nucleophilic substitution reaction using phenyl isothiocyanate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioxo group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The oxadiazole ring can participate in π-π stacking interactions, while the thioxo group can form hydrogen bonds with amino acid residues in proteins.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[(5-phenyl-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}benzoate: Lacks the thioxo group.
Ethyl 2-{[(5-phenyl-2-thioxo-1,3,4-thiadiazol-3(2H)-yl)methyl]amino}benzoate: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The presence of the thioxo group in ethyl 2-{[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}benzoate imparts unique chemical properties, such as increased reactivity towards oxidation and the ability to form stronger hydrogen bonds compared to similar compounds without the thioxo group.
Properties
IUPAC Name |
ethyl 2-[(5-phenyl-2-sulfanylidene-1,3,4-oxadiazol-3-yl)methylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-2-23-17(22)14-10-6-7-11-15(14)19-12-21-18(25)24-16(20-21)13-8-4-3-5-9-13/h3-11,19H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNOJTGFDQCSMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NCN2C(=S)OC(=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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